molecular formula C12H12N2O3S B1436475 {2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid CAS No. 303120-90-3

{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid

Cat. No. B1436475
M. Wt: 264.3 g/mol
InChI Key: QKEZXBBAQDLHKN-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The compound also contains an acetic acid group and a methylphenyl group attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an acetic acid group, and a methylphenyl group. The exact arrangement of these groups would depend on the specific synthesis process used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring, the acetic acid group, and the methylphenyl group. For example, the compound might be expected to have some degree of acidity due to the presence of the acetic acid group .

Scientific Research Applications

Antimicrobial Activity

Compounds related to "{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid" have been extensively studied for their antimicrobial properties. For instance, derivatives of 1, 4 Benzothiazine, which share a similar structure, have shown significant antibacterial and antifungal activity against various strains including E. coli, E. faecalis, Klebsiella, S. aureus, C. albican, and Aspergillus Niger (Kalekar, Bhat, & Koli, 2011). Similarly, another study on 1, 4-Benzoxazine analogues, a related compound, has also demonstrated good antibacterial activity against various bacterial strains (Kadian, Maste, & Bhat, 2012).

Synthesis and Characterization

These compounds are also notable for their synthesis and structural characterization. A study detailed the synthesis of novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, with compounds showing significant antimicrobial activity (Reddy, Prasad, Spoorthy, & Ravindranath, 2013). Another research focused on synthesizing novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one from 10-undecenoic acid hydrazide, discussing their structural assignment and biological assays (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

Photophysical Properties

These compounds have also been explored for their photophysical properties. A study synthesized novel d-π-A chromophores, analyzing their absorption, emission wavelengths, and intramolecular charge transfer characteristics (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021).

Anticancer Activity

Finally, research into the potential anticancer applications of these compounds is ongoing. One study designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If the compound is found to have interesting biological properties, it could be the subject of further study .

properties

IUPAC Name

2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-2-4-8(5-3-7)13-12-14-11(17)9(18-12)6-10(15)16/h2-5,9H,6H2,1H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEZXBBAQDLHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387903
Record name {2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid

CAS RN

303120-90-3
Record name {2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid

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